In-Depth Technical Guide: Chemical Properties of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
In-Depth Technical Guide: Chemical Properties of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identification
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is a linear diol with a central chain of eight carbon atoms where the twelve hydrogen atoms on carbons 2 through 7 are replaced by fluorine atoms. The terminal carbons, C1 and C8, each bear a hydroxyl group.
Systematic IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane-1,8-diol[1]
Common Synonyms:
Molecular Structure:
Caption: Chemical structure of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is presented in the table below. This data is primarily sourced from chemical supplier information.
| Property | Value | Reference |
| CAS Number | 90177-96-1 | [1][4] |
| Molecular Formula | C₈H₆F₁₂O₂ | [3][4] |
| Molecular Weight | 362.11 g/mol | [4] |
| Appearance | White powder/crystalline solid | [3] |
| Melting Point | 80-83 °C | [3][4] |
| Boiling Point | 105 °C at 2 mmHg | [3] |
| Solubility | Soluble in water | [3] |
Synthesis and Reactivity
Synthesis
A plausible synthetic route, based on general methodologies for similar compounds, would be the reduction of diethyl perfluorosuberate. This approach is analogous to the synthesis of non-fluorinated 1,8-octanediol, which can be produced by the hydrogenation of suberic acid esters[5].
The general workflow for such a synthesis can be visualized as follows:
Caption: A plausible synthetic workflow for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol.
General Experimental Considerations for the Reduction of Perfluorinated Esters:
-
Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) are typically employed for the reduction of esters to alcohols.
-
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the reducing agent with atmospheric moisture. The temperature is often controlled, starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature or refluxing to ensure complete reaction.
-
Work-up: The reaction is typically quenched by the careful addition of water and/or an acidic solution to neutralize the excess reducing agent and hydrolyze the aluminum or boron complexes. The product is then extracted into an organic solvent.
-
Purification: The crude product can be purified by standard techniques such as recrystallization, distillation under reduced pressure, or column chromatography.
Reactivity
The reactivity of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is dominated by the two primary alcohol functional groups. These hydroxyl groups can undergo typical alcohol reactions, such as:
-
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding diesters.
-
Etherification: Reaction with alkyl halides under basic conditions to form diethers.
-
Oxidation: Oxidation to the corresponding dialdehyde or dicarboxylic acid, although the high degree of fluorination may influence the reaction conditions required.
-
Polymerization: As a diol monomer, it can be used in condensation polymerization reactions with diacids or diisocyanates to produce polyesters and polyurethanes, respectively.
The extensive fluorination of the carbon backbone significantly increases the acidity of the hydroxyl protons compared to their non-fluorinated analogs, which can affect the reaction kinetics and the choice of reagents and catalysts.
Spectral Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple. The primary signals of interest would be from the methylene protons adjacent to the hydroxyl groups (-CH₂OH) and the protons of the hydroxyl groups themselves (-OH).
-
-CH₂OH protons: These protons would likely appear as a triplet due to coupling with the adjacent CF₂ group. The chemical shift is expected to be in the range of 3.8-4.2 ppm.
-
-OH protons: The chemical shift of the hydroxyl protons is variable and depends on the solvent, concentration, and temperature. It would likely appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show signals for the two types of carbon atoms: the terminal methylene carbons and the internal perfluorinated carbons.
-
-CH₂OH carbons: The signal for these carbons would be expected in the range of 55-65 ppm.
-
-CF₂- carbons: The signals for the six perfluorinated carbons would appear at lower field and would exhibit complex splitting patterns due to C-F coupling.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum would provide detailed information about the fluorinated backbone. Due to the symmetry of the molecule, three distinct fluorine environments are expected.
-
-CF₂- at C2/C7: These would be expected to show a complex multiplet due to coupling with the adjacent CH₂ and CF₂ groups.
-
-CF₂- at C3/C6: These would show a multiplet due to coupling with the adjacent CF₂ groups.
-
-CF₂- at C4/C5: These would also show a multiplet due to coupling with the adjacent CF₂ groups.
FT-IR Spectroscopy
The FT-IR spectrum would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Alcohol |
| ~2950-2850 | C-H stretch | Methylene |
| ~1400 | C-H bend | Methylene |
| ~1250-1050 (strong) | C-F stretch | Fluoroalkane |
| ~1050 | C-O stretch | Primary Alcohol |
Mass Spectrometry
Mass spectral data for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is available in the mzCloud database. This data can be used for structural confirmation and identification.
Safety and Handling
A Safety Data Sheet (SDS) for this compound is available from suppliers. It is important to consult the SDS for detailed safety and handling information. As a general precaution for a fluorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Applications and Future Research
The unique properties of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol, such as its high fluorine content, thermal stability, and bifunctionality, make it a potentially valuable building block in several areas of research and development:
-
Polymer Chemistry: As a monomer for the synthesis of high-performance fluorinated polyesters and polyurethanes with enhanced chemical resistance, thermal stability, and low surface energy.
-
Materials Science: For the development of hydrophobic and oleophobic coatings, low refractive index materials, and advanced lubricants.
-
Drug Development: As a scaffold or intermediate in the synthesis of fluorinated bioactive molecules, where the introduction of fluorine can modulate metabolic stability, binding affinity, and lipophilicity.
Future research is needed to fully elucidate the chemical properties of this compound, including detailed studies on its reactivity, solubility in a wider range of solvents, and a complete characterization of its spectral properties. The development and publication of a robust and scalable synthetic protocol would greatly facilitate its broader application in scientific research.
Conclusion
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is a highly fluorinated diol with potential applications in various fields. While some of its basic physicochemical properties are known, a significant gap exists in the publicly available literature regarding its detailed synthesis and comprehensive spectral characterization. This technical guide consolidates the available information and provides a framework for future research and application of this intriguing molecule. Researchers are encouraged to consult primary literature and safety data sheets for the most current and detailed information.
